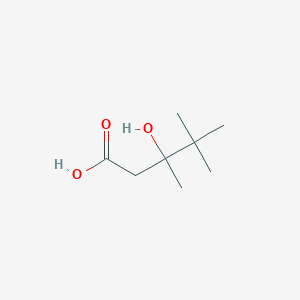
3-Hydroxy-3,4,4-trimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3,4,4-trimethylpentanoic acid (HTPA) is a naturally occurring compound that has gained considerable attention in recent years due to its potential therapeutic applications. It is a branched-chain fatty acid that is found in various sources, including human plasma, dairy products, and certain types of fish. HTPA has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-3,4,4-trimethylpentanoic acid is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-Hydroxy-3,4,4-trimethylpentanoic acid has also been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer properties.
Biochemical And Physiological Effects
3-Hydroxy-3,4,4-trimethylpentanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. 3-Hydroxy-3,4,4-trimethylpentanoic acid has also been shown to reduce the levels of ROS in various tissues, which could be beneficial in preventing oxidative damage. Additionally, 3-Hydroxy-3,4,4-trimethylpentanoic acid has been found to induce apoptosis in cancer cells, which could be useful in cancer therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-Hydroxy-3,4,4-trimethylpentanoic acid is that it is a naturally occurring compound, which means that it is generally considered safe and non-toxic. Additionally, 3-Hydroxy-3,4,4-trimethylpentanoic acid is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 3-Hydroxy-3,4,4-trimethylpentanoic acid is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal therapeutic applications.
Future Directions
There are several potential future directions for research on 3-Hydroxy-3,4,4-trimethylpentanoic acid. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of its therapeutic potential. Additionally, research could be conducted to determine the optimal dosage and delivery method for 3-Hydroxy-3,4,4-trimethylpentanoic acid. Finally, further studies could be conducted to investigate the potential use of 3-Hydroxy-3,4,4-trimethylpentanoic acid in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion:
In conclusion, 3-Hydroxy-3,4,4-trimethylpentanoic acid is a naturally occurring compound with potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for the treatment of various diseases. Although its mechanism of action is not fully understood, 3-Hydroxy-3,4,4-trimethylpentanoic acid has been the subject of numerous scientific studies, and its potential therapeutic applications continue to be investigated.
Synthesis Methods
3-Hydroxy-3,4,4-trimethylpentanoic acid is synthesized through the condensation of 2-methyl-1,3-propanediol and acetylacetone in the presence of a strong acid catalyst. The reaction yields a mixture of isomers, with the major product being the 3-hydroxy-3,4,4-trimethylpentanoic acid isomer. The synthesis of 3-Hydroxy-3,4,4-trimethylpentanoic acid is relatively simple and can be performed on a large scale.
Scientific Research Applications
3-Hydroxy-3,4,4-trimethylpentanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. 3-Hydroxy-3,4,4-trimethylpentanoic acid has also been found to exhibit antioxidant activity, which could be useful in preventing oxidative damage in various tissues. Additionally, 3-Hydroxy-3,4,4-trimethylpentanoic acid has been shown to possess anti-cancer properties, making it a potential candidate for cancer therapy.
properties
CAS RN |
16466-40-3 |
|---|---|
Product Name |
3-Hydroxy-3,4,4-trimethylpentanoic acid |
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-3,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-7(2,3)8(4,11)5-6(9)10/h11H,5H2,1-4H3,(H,9,10) |
InChI Key |
RTKITZIRJNYAPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(CC(=O)O)O |
Canonical SMILES |
CC(C)(C)C(C)(CC(=O)O)O |
Other CAS RN |
16466-40-3 |
synonyms |
3-hydroxy-3,4,4-trimethyl-pentanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



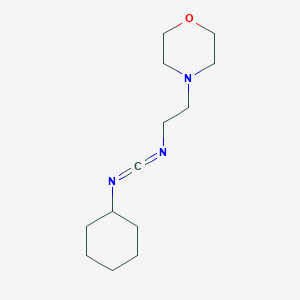
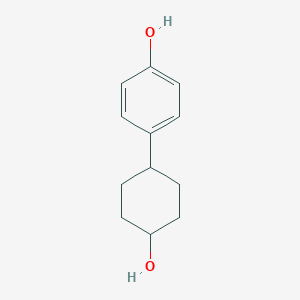

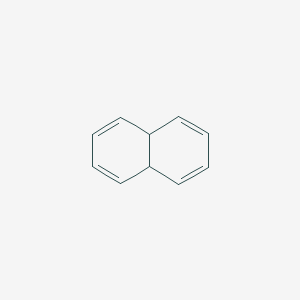
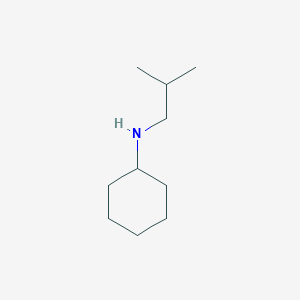
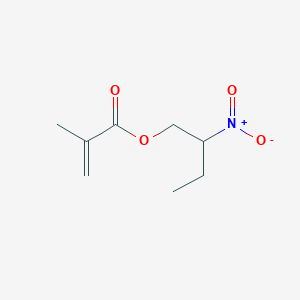
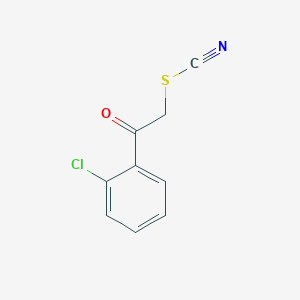
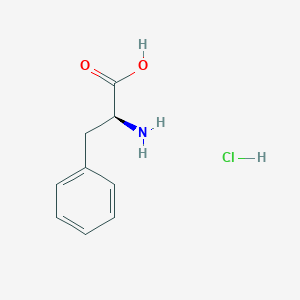

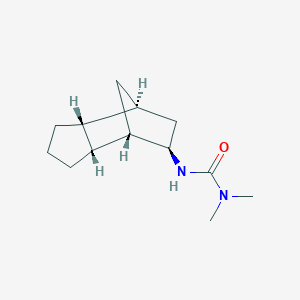
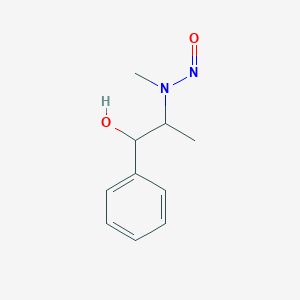
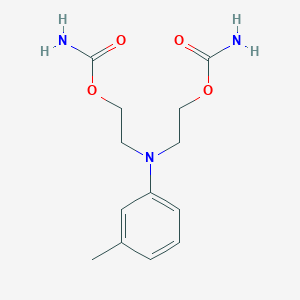
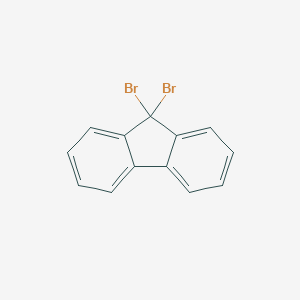
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)